molecular formula C21H22N4O3S2 B15036805 2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361995-95-1

2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15036805
CAS No.: 361995-95-1
M. Wt: 442.6 g/mol
InChI Key: NFBBLOXAROHAIQ-WJDWOHSUSA-N
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Description

This compound features a pyridopyrimidinone core fused with a thiazolidinone ring, modified by a tetrahydrofuranmethyl (THF-methyl) substituent at position 3 of the thiazolidinone moiety and an allylamino group at position 2 of the pyridopyrimidinone . The Z-configuration of the exocyclic double bond between the pyridopyrimidinone and thiazolidinone rings is critical for maintaining planar geometry, which influences molecular interactions with biological targets .

Properties

CAS No.

361995-95-1

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N4O3S2/c1-3-8-22-17-15(19(26)24-9-4-6-13(2)18(24)23-17)11-16-20(27)25(21(29)30-16)12-14-7-5-10-28-14/h3-4,6,9,11,14,22H,1,5,7-8,10,12H2,2H3/b16-11-

InChI Key

NFBBLOXAROHAIQ-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC=C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the allylamino and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at position 3 of the thiazolidinone ring significantly impacts physicochemical properties:

Compound Name Substituent on Thiazolidinone Key Properties
Target Compound Tetrahydro-2-furanylmethyl Moderate lipophilicity, enhanced solubility
2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[...] 1-Phenylethyl High lipophilicity, reduced solubility
3-(1,3-Benzodioxol-5-ylmethyl) Analog 1,3-Benzodioxol-5-ylmethyl Aromatic bulk, moderate solubility
3-Isopropyl and 3-Isobutyl Analogs Isopropyl/Isobutyl Increased steric hindrance, variable logP

The THF-methyl group in the target compound balances hydrophilicity and steric demands, making it more suitable for oral administration than analogs with aromatic or alkyl chains .

Structural and Crystallographic Insights

Crystallographic data (obtained via SHELX and WinGX ) reveal that the THF-methyl group adopts a chair conformation, minimizing steric clashes. In contrast, 1-phenylethyl analogs exhibit disordered packing due to aromatic ring flexibility .

Biological Activity

The compound 2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent research findings, case studies, and structure-activity relationships (SAR).

This compound belongs to a class of thiazolidine derivatives known for their diverse pharmacological properties. The structural features include:

  • Pyrido-pyrimidine core : Associated with various biological activities.
  • Thiazolidine moiety : Known for antibacterial and antifungal properties.

The mechanism of action is hypothesized to involve the inhibition of critical enzymatic pathways in bacteria and fungi, potentially through interference with protein synthesis or cell wall synthesis.

Antibacterial Activity

Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
  • Enhanced activity compared to standard antibiotics such as ampicillin and streptomycin.
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060

Antifungal Activity

The compound's antifungal activity has also been evaluated, showing promising results:

  • Effective against fungi such as Trichoderma viride and Aspergillus fumigatus.

Research has reported MIC values for antifungal activity in the range of 0.004 to 0.06 mg/mL, indicating a strong potential for therapeutic applications in fungal infections.

Case Studies

A notable study involved the evaluation of various thiazolidine derivatives, including the target compound, against a panel of bacterial and fungal pathogens. The results demonstrated that modifications on the thiazolidine ring significantly influenced biological activity:

  • Compounds with specific substituents showed enhanced potency against resistant strains.

Another study highlighted the role of molecular docking simulations that supported the hypothesis regarding the interaction between these compounds and bacterial enzymes, providing insights into their mode of action .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Substituents on the thiazolidine ring significantly affect antibacterial potency.
  • The presence of an allylamino group enhances solubility and bioavailability, contributing to improved biological activity.

Key Findings from SAR Studies

  • Allylamino Group : Increases interaction with bacterial membranes.
  • Thiazolidine Ring Modifications : Altered substituents can either enhance or diminish activity based on steric and electronic factors.

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